Methyl 3-nonynoate

Beschreibung

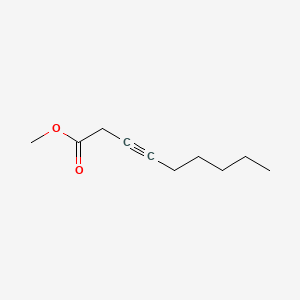

Methyl 3-nonynoate is a methyl ester derivative of 3-nonynoic acid, characterized by a nine-carbon chain with a terminal triple bond at the third position (C≡C at C3) and an ester functional group. For example, Methyl 3-hydroxynonanoate (C10H20O3, CAS 83968-06-3) shares a similar carbon backbone but replaces the triple bond with a hydroxyl group at C3 .

Eigenschaften

CAS-Nummer |

7003-47-6 |

|---|---|

Molekularformel |

C10H16O2 |

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

methyl non-3-ynoate |

InChI |

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-6,9H2,1-2H3 |

InChI-Schlüssel |

YWKSZEDDNYXPDV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC#CCC(=O)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Methyl 3-Hydroxynonanoate (C10H20O3, CAS 83968-06-3)

- Structure : A hydroxyl (-OH) group at C3 instead of a triple bond.

- Properties : Higher polarity due to the hydroxyl group, leading to increased boiling point and water solubility compared to alkynyl esters. Experimental data indicate a molecular weight of 188.264 g/mol .

- Applications : Likely used in specialty chemicals or pharmaceuticals due to its polar functional group.

(b) Methyl 3-Pentenoate (C6H10O2, CAS 818-58-6)

- Structure : A shorter five-carbon chain with a double bond at C3.

- Properties: Lower molecular weight (130.14 g/mol) and higher volatility than Methyl 3-nonynoate.

- Applications: Potential use in fragrances or flavorings due to its unsaturated structure.

(c) Methyl Salicylate (C8H8O3, referenced in VOC studies)

Chain Length and Saturation

(a) Shorter-Chain Alkynyl Esters

- Example: Methyl propiolate (HC≡CCOOCH3).

- Comparison : Shorter chains (C3 vs. C9) reduce hydrophobicity and increase reactivity due to higher electron density at the triple bond.

(b) Longer-Chain Esters from Natural Sources

- Example: Sandaracopimaric acid methyl ester (C21H32O2, from Austrocedrus chilensis resin) .

- Comparison: Complex bicyclic structures enhance thermal stability, making them suitable for resin applications. This compound’s linear structure likely offers less rigidity but higher solubility in organic solvents.

Physicochemical Properties (Inferred from Analogous Compounds)

*Values for this compound are extrapolated from similar esters.

Q & A

Q. What experimental design strategies minimize variability in bioactivity studies involving this compound?

- Methodological Answer : Implement a factorial design to isolate variables (e.g., concentration, solvent polarity, incubation time). Use negative controls (e.g., methyl esters without alkyne groups) and statistical tools (ANOVA) to distinguish compound-specific effects from background noise. Replicate experiments across independent labs to assess inter-laboratory variability .

- Data Contradiction Analysis : If bioactivity results conflict, review solvent compatibility (e.g., DMSO quenching alkyne reactivity) or degradation pathways (e.g., hydrolysis under assay conditions). Conduct stability studies via accelerated aging tests .

Q. How can computational modeling resolve discrepancies in this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Combine molecular docking (to predict binding affinities) with density functional theory (DFT) calculations (to evaluate electronic properties of the alkyne moiety). Compare predictions with empirical SAR data from mutagenesis or enzymatic inhibition assays. Discrepancies may arise from solvent effects or protein flexibility; validate with molecular dynamics simulations .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

- Methodological Answer : Standardize catalyst pre-treatment (e.g., palladium on carbon activation under H₂ flow) and monitor reaction progress in real-time using inline spectroscopy (e.g., Raman for alkyne consumption). Publish detailed metadata (e.g., solvent degassing methods, moisture levels) to address "lab-specific" outcome variations .

Methodological Best Practices

Q. How should researchers address conflicting spectral data for this compound?

- Methodological Answer : Re-run spectra under identical conditions (solvent, temperature, instrument calibration) and cross-reference with synthetic intermediates (e.g., 3-nonynoic acid). If inconsistencies persist, collaborate with analytical chemistry experts to identify artifacts (e.g., solvent impurities, decomposition during analysis) .

Q. What statistical approaches are appropriate for dose-response studies of this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values. Report confidence intervals and perform outlier tests (e.g., Grubbs’ test) to exclude anomalous data. For low sample sizes, apply non-parametric methods (e.g., Kruskal-Wallis) .

Data Management and Reporting

Q. How should raw and processed data be structured in publications?

- Methodological Answer :

- Raw Data : Deposit in supplementary materials (e.g., NMR FID files, GC chromatograms).

- Processed Data : Present key metrics (e.g., yield, purity) in tables with error margins (±SD). For bioactivity, include dose-response curves and p-values where applicable .

Q. What ethical guidelines apply to this compound research involving biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.